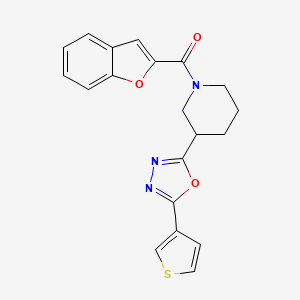

Benzofuran-2-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzofuran-2-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17N3O3S and its molecular weight is 379.43. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

Benzofuran derivatives have gained significant attention in medicinal chemistry due to their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The compound Benzofuran-2-yl(3-(5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl)piperidin-1-yl)methanone represents a novel hybrid structure that combines the benzofuran scaffold with a thiophene and an oxadiazole moiety. This article explores the biological activity of this compound through various studies and findings.

Chemical Structure and Properties

The compound can be represented as follows:

This structure includes:

- Benzofuran : A fused bicyclic compound known for its pharmacological properties.

- Thiophene : A five-membered aromatic ring containing sulfur, contributing to the compound's electronic properties.

- Oxadiazole : A heterocyclic ring that enhances biological activity through various mechanisms.

Antimicrobial Activity

Studies have shown that benzofuran derivatives exhibit promising antimicrobial properties. For instance, a series of benzofuran derivatives were evaluated against Mycobacterium tuberculosis and demonstrated significant inhibitory effects. Compounds with substitutions on the benzofuran ring showed minimum inhibitory concentrations (MIC) as low as 2 μg/mL against fungal strains .

Anticancer Activity

Recent research highlighted the anticancer potential of benzofuran-based compounds. Specifically, derivatives incorporating piperidine and oxadiazole moieties have been tested against various cancer cell lines. For example:

- MCC1019 , a bromomethyl-substituted benzofuran derivative, showed selective inhibition of PLK1 (Polo-like kinase 1) with an IC50 value of 16.4 μM against lung adenocarcinoma cells (A549) and demonstrated significant anticancer activity in vivo by reducing metastatic lesions without affecting body weight .

The mechanism of action for benzofuran derivatives often involves:

- Inhibition of Kinases : Many compounds target specific kinases involved in cell signaling pathways, such as PI3K/Akt and MAPK/ERK pathways, leading to altered cellular functions like apoptosis and proliferation.

- Modulation of Enzymatic Activity : Benzofurans may also inhibit enzymes critical for tumor growth and metastasis .

Case Studies

| Study | Compound | Biological Activity | IC50/MIC |

|---|---|---|---|

| 1 | MCC1019 | Anticancer (A549) | 16.4 μM |

| 2 | Benzofuran Derivative | Antimycobacterial | 2 μg/mL |

| 3 | Novel Hybrid | Antifungal | MIC 8 μg/mL |

Research Findings

- Antimicrobial Efficacy : A study synthesized a series of benzofuran derivatives that displayed significant activity against M. tuberculosis with MIC values indicating high potency .

- Anticancer Potential : Another investigation into piperidine-based benzofurans revealed their ability to induce apoptosis in cancer cells while maintaining low toxicity towards normal mammalian cells .

- Structure–Activity Relationship (SAR) : The incorporation of different substituents on the benzofuran core was found to influence biological activity significantly, highlighting the importance of molecular design in drug development .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Benzofuran derivatives have been extensively studied for their antimicrobial properties. Research indicates that they exhibit activity against a range of pathogens including bacteria, fungi, and viruses. The compound has shown promise in:

- Antibacterial Activity : Studies have demonstrated that benzofuran derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways .

- Antifungal Activity : Certain benzofuran derivatives possess antifungal properties that make them effective against various fungal infections. Their efficacy is attributed to their ability to disrupt fungal cell membranes or inhibit critical enzymes involved in fungal metabolism .

Anticancer Properties

The compound has been investigated for its anticancer potential. Benzofuran derivatives have been reported to induce apoptosis in cancer cells through various mechanisms, including:

- Topoisomerase Inhibition : Some studies suggest that these compounds act as topoisomerase inhibitors, which are crucial for DNA replication and repair processes in cancer cells .

- Cell Cycle Arrest : Research indicates that benzofuran derivatives can induce cell cycle arrest at specific phases, thereby preventing cancer cell proliferation .

Anti-inflammatory Effects

Benzofuran derivatives are also noted for their anti-inflammatory properties. The compound has been evaluated in various assays to determine its effectiveness in reducing inflammation:

- Cytokine Inhibition : Some studies show that benzofuran derivatives can inhibit the production of pro-inflammatory cytokines, thereby alleviating inflammation in conditions such as arthritis and other inflammatory diseases .

- In Vivo Studies : Animal studies have demonstrated significant reductions in paw edema when treated with benzofuran derivatives, indicating their potential use as non-steroidal anti-inflammatory drugs (NSAIDs) .

Neuroprotective Effects

Recent research has highlighted the neuroprotective effects of benzofuran derivatives. These compounds may offer therapeutic benefits in neurodegenerative diseases such as Alzheimer's and Parkinson's disease by:

- Reducing Oxidative Stress : Benzofuran derivatives exhibit antioxidant properties which help mitigate oxidative stress—a key factor in neurodegeneration .

- Modulating Neurotransmitter Levels : Some studies suggest that these compounds may influence neurotransmitter systems, potentially improving cognitive function and memory .

Other Therapeutic Applications

Beyond the aforementioned applications, benzofuran derivatives have shown potential in other therapeutic areas:

- Antidiabetic Activity : Certain compounds within this class have been evaluated for their ability to lower blood glucose levels and improve insulin sensitivity .

- Cardiovascular Health : There is emerging evidence suggesting that benzofuran derivatives may possess cardioprotective properties by modulating blood pressure and improving vascular function .

Case Studies and Research Findings

Eigenschaften

IUPAC Name |

1-benzofuran-2-yl-[3-(5-thiophen-3-yl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N3O3S/c24-20(17-10-13-4-1-2-6-16(13)25-17)23-8-3-5-14(11-23)18-21-22-19(26-18)15-7-9-27-12-15/h1-2,4,6-7,9-10,12,14H,3,5,8,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGBJGOMFSIAQHM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=CC3=CC=CC=C3O2)C4=NN=C(O4)C5=CSC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N3O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.